(4Z)-2-(4-methoxyphenyl)-4-(1-{[2-(morpholin-4-yl)ethyl]amino}ethylidene)-5-propyl-2,4-dihydro-3H-pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4Z)-2-(4-methoxyphenyl)-4-(1-{[2-(morpholin-4-yl)ethyl]amino}ethylidene)-5-propyl-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound with a unique structure that includes a pyrazolone core, a methoxyphenyl group, and a morpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-2-(4-methoxyphenyl)-4-(1-{[2-(morpholin-4-yl)ethyl]amino}ethylidene)-5-propyl-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions One common route includes the condensation of 4-methoxybenzaldehyde with a hydrazine derivative to form the hydrazone intermediate This intermediate then undergoes cyclization with a suitable diketone to form the pyrazolone ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of catalysts and optimized reaction conditions can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
(4Z)-2-(4-methoxyphenyl)-4-(1-{[2-(morpholin-4-yl)ethyl]amino}ethylidene)-5-propyl-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the pyrazolone ring can be reduced to form a hydroxyl group.
Substitution: The morpholine moiety can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions typically occur under mild to moderate conditions, with temperatures ranging from room temperature to 100°C.
Major Products
The major products formed from these reactions include hydroxylated derivatives, reduced pyrazolone compounds, and substituted morpholine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (4Z)-2-(4-methoxyphenyl)-4-(1-{[2-(morpholin-4-yl)ethyl]amino}ethylidene)-5-propyl-2,4-dihydro-3H-pyrazol-3-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biology, this compound has potential applications as a biochemical probe due to its ability to interact with various biological targets. It can be used to study enzyme mechanisms and protein-ligand interactions.
Medicine
In medicine, this compound is being investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, analgesic, or anticancer activities, making it a candidate for drug development.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure allows for the modification of material properties to suit various applications.
Mechanism of Action
The mechanism of action of (4Z)-2-(4-methoxyphenyl)-4-(1-{[2-(morpholin-4-yl)ethyl]amino}ethylidene)-5-propyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolone derivatives, such as:
- 4-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
- 4-ethyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
- 4-(4-methoxyphenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
Uniqueness
What sets (4Z)-2-(4-methoxyphenyl)-4-(1-{[2-(morpholin-4-yl)ethyl]amino}ethylidene)-5-propyl-2,4-dihydro-3H-pyrazol-3-one apart is its combination of a methoxyphenyl group and a morpholine moiety. This unique structure provides distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C21H30N4O3 |
---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-4-[C-methyl-N-(2-morpholin-4-ylethyl)carbonimidoyl]-5-propyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C21H30N4O3/c1-4-5-19-20(16(2)22-10-11-24-12-14-28-15-13-24)21(26)25(23-19)17-6-8-18(27-3)9-7-17/h6-9,23H,4-5,10-15H2,1-3H3 |
InChI Key |
FAYSZFSWWOXYJO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C(=O)N(N1)C2=CC=C(C=C2)OC)C(=NCCN3CCOCC3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.